

Commercial availability and suppliers of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-(Thiomorpholinosulfonyl)phenyl)boronic acid

Cat. No.: B1438489

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An In-depth Technical Guide to **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid**:
Commercial Availability, Synthesis, and Application

Executive Summary

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid, identified by CAS number 871329-69-0, is a specialized organic building block of increasing importance in medicinal chemistry and drug discovery.^[1] Its unique structure, combining a phenylboronic acid moiety with a thiomorpholine sulfonyl group, makes it a valuable reagent for introducing this specific pharmacophore into target molecules. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.^[2] The sulfonyl and thiomorpholine components can modulate physicochemical properties such as solubility, polarity, and metabolic stability, making this reagent particularly attractive for lead optimization campaigns.^{[3][4]} This guide provides a comprehensive overview of its chemical properties, commercial suppliers, synthetic considerations, and practical applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective use. The key identifiers and computed physicochemical properties for **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** are summarized below.^[1]

Property	Value	Source
CAS Number	871329-69-0	PubChem[1]
Molecular Formula	C ₁₀ H ₁₄ BNO ₄ S ₂	PubChem[1]
Molecular Weight	287.2 g/mol	PubChem[1]
IUPAC Name	(4-thiomorpholin-4-ylsulfonylphenyl)boronic acid	PubChem[1]
Synonyms	4-(THIOMORPHOLINYLSULFO NYL)PHENYLBORONIC ACID	PubChem[1]
InChIKey	ROGGFXZKSGGVQE-UHFFFAOYSA-N	PubChem[1]
SMILES	C1CSCCN1S(=O)(=O)C2=CC=C(C=C2)B(O)O	PubChem[1]
Appearance	Typically a white to off-white solid	General Supplier Data

Commercial Availability and Sourcing

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid is available from a range of specialty chemical suppliers that cater to the research and development market. Availability can range from small, discovery-scale quantities (milligrams) to larger, semi-bulk amounts (grams). When sourcing this material, researchers should prioritize suppliers who can provide a Certificate of Analysis (CoA) to verify purity and identity.

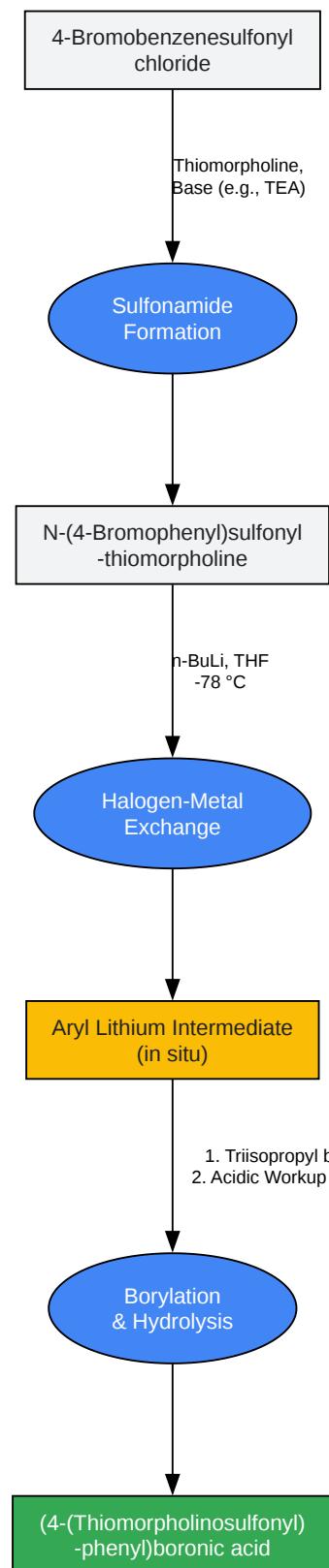
Supplier	Location	Notes
BLD Pharm	Global	Lists the compound (BD221152) by its CAS number 871329-69-0. [5]
Ambeed	USA	Offers related compounds and a wide catalog of boronic acids.
ChemScene	USA	Provides a broad portfolio of boronic acids for research. [6] [7]
Frontier Scientific, Inc.	USA	Specializes in boronic acids and related compounds. [8] [9]
Xi'an Yike Biotechnology	China	Lists the product with specifications for research use. [10]
Amerigo Scientific	USA	Distributes specialty chemicals for life science research, including related structures. [11]

Note: Stock levels and availability are subject to change. It is recommended to contact suppliers directly for current lead times and pricing.

Synthesis and Mechanistic Considerations

From a synthetic chemistry perspective, the preparation of aryl sulfonamide boronic acids typically involves a multi-step sequence. While specific literature for the exact synthesis of 871329-69-0 is not publicly detailed, a logical and field-proven approach can be constructed based on established methodologies for analogous structures.[\[12\]](#) The most common strategy involves the formation of the sulfonamide bond, followed by the introduction of the boronic acid group via a halogen-metal exchange and subsequent borylation.

A plausible synthetic workflow is illustrated below. This process begins with a readily available starting material, 4-bromobenzenesulfonyl chloride. The key transformation is the bromo-lithium exchange at low temperature, which is a classic and effective method for preparing organolithium species that can then be quenched with a boron electrophile.

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Caption: Plausible synthetic workflow for **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid**.

Causality and Field Insights:

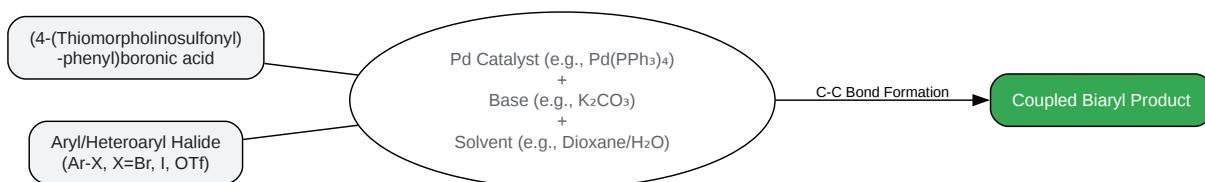
- **Sulfonamide Formation:** This is a robust and high-yielding reaction between a sulfonyl chloride and an amine (thiomorpholine). The use of a non-nucleophilic base like triethylamine (TEA) is standard to quench the HCl byproduct.
- **Halogen-Metal Exchange:** The choice of n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) is critical.^[12] This prevents side reactions, such as attack at the sulfonyl group, and ensures efficient generation of the desired aryllithium species.
- **Borylation:** Triisopropyl borate is a common electrophile for trapping the aryllithium. The resulting boronate ester is then hydrolyzed under mild acidic conditions to yield the final boronic acid. It is crucial to note that commercially available arylboronic acids often contain varying amounts of their corresponding boroxine anhydrides.^[13] For reactions requiring high reactivity and stoichiometry, recrystallization from water or an appropriate solvent system may be necessary to ensure the compound is in its monomeric diol form.^[13]

Applications in Drug Discovery & Medicinal Chemistry

The primary application of **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** is as a building block in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for constructing biaryl and heteroaryl-aryl structures, which are privileged motifs in many approved drugs.^[3]

The value proposition of this specific reagent lies in the functionality it introduces:

- **Boronic Acid:** The reactive handle for palladium-catalyzed cross-coupling.^[3]
- **Sulfonamide Linker:** A stable, metabolically robust group that can act as a hydrogen bond acceptor.
- **Thiomorpholine Ring:** A saturated heterocycle that can improve aqueous solubility and serve as a vector for exploring structure-activity relationships (SAR).



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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

This reaction enables medicinal chemists to rapidly synthesize libraries of novel compounds for biological screening. The thiomorpholine sulfonyl phenyl moiety can be coupled to a wide array of aromatic and heteroaromatic halides, allowing for systematic exploration of chemical space around a core scaffold.[\[14\]](#)

Experimental Protocol: Exemplary Suzuki-Miyaura Coupling

This protocol is a self-validating, representative procedure for using the title compound.

Objective: To synthesize a biaryl product via palladium-catalyzed cross-coupling.

Materials:

- **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** (1.2 equiv.)
- Aryl Bromide (1.0 equiv.)
- Potassium Carbonate (K_2CO_3), anhydrous (3.0 equiv.)
- Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.05 equiv.)
- 1,4-Dioxane and Water (4:1 v/v), degassed

Methodology:

- Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (1.0 equiv), **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** (1.2 equiv), and anhydrous K_2CO_3 (3.0 equiv).
- Catalyst Addition: Add the $Pd(PPh_3)_4$ catalyst (0.05 equiv).
- Solvent Addition: Add the degassed 4:1 Dioxane/Water solvent mixture via cannula or syringe.
- Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reactant (Aryl Bromide) is consumed.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
- Characterization: Confirm the structure and purity of the final product using 1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of boronic acids.

- Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Boronic acids are generally considered irritants to the skin, eyes, and respiratory tract. [\[15\]](#)[\[16\]](#)[\[17\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent degradation via oxidation or hydrolysis, storage under an inert atmosphere (e.g., argon) is

recommended, especially for long-term storage.[18] Keep away from strong oxidizing agents and strong acids.[15]

Conclusion

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid is a highly valuable and commercially accessible building block for advanced chemical synthesis. Its utility, primarily centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, provides researchers in drug discovery with a direct route to novel chemical entities bearing the unique thiomorpholine sulfonyl pharmacophore. A thorough understanding of its properties, sourcing, and handling ensures its effective application in the synthesis of next-generation therapeutics.

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